2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
Description
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that features a chromene core fused with a benzene ring, a pyridine ring, and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLZUOQCSYLILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 2-hydroxybenzaldehyde, malononitrile, and pyridine-4-carbaldehyde in the presence of a catalyst such as urea under mild conditions . This reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent aromatization to yield the desired product.
Industrial Production Methods
The use of environmentally benign catalysts and solvents, such as water, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multicomponent reactions (MCRs) involving:
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1-naphthol derivatives (e.g., 4-methoxynaphthalen-1-ol or naphthalene-2,7-diol)
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Pyridine-4-carbaldehyde (or substituted aryl/hetaryl aldehydes)
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Malononitrile
Key Reaction Conditions:
Microwave irradiation significantly enhances reaction efficiency by reducing time (<5 min) and improving yields (>85%) compared to traditional heating .
Mechanistic Insights
The synthesis proceeds through:
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Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between aldehyde and malononitrile.
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Nucleophilic attack : 1-naphthol attacks the nitrile intermediate, forming a C–C bond.
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Cyclization : Intramolecular attack by the hydroxyl group generates the chromene ring.
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Tautomerization : Keto-enol tautomerism stabilizes the final product .
Catalytic Role of Mg-Al Hydrotalcite:
Functional Group Reactivity
The compound’s reactivity is dominated by:
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Amino group (-NH₂) : Participates in acylation (e.g., with acetyl chloride) and Schiff base formation (with aldehydes).
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Nitrile group (-CN) : Undergoes hydrolysis to carboxylic acid (under acidic conditions) or reduction to amine (using LiAlH₄) .
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Pyridinyl ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the para position .
Catalytic Modifications
Recent advances employ nanocatalysts for optimized performance:
These systems reduce reaction times (<10 min) and improve regioselectivity .
Comparative Analysis of Synthetic Methods
| Method | Time | Temperature | Catalyst | Yield | Limitations |
|---|---|---|---|---|---|
| Conventional reflux | 2–3 h | 80–100°C | Piperidine/DMAP | 75–82% | Longer duration |
| Microwave-assisted | 2–5 min | 140°C | Mg-Al hydrotalcite | 85–92% | Requires specialized equipment |
| Nanocatalyzed (solvent-free) | 5–10 min | 40°C | LDH@CuI | 94–96% | High catalyst cost |
Stability & Degradation
Scientific Research Applications
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile
Uniqueness
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its fused chromene and benzene rings, which confer specific electronic and steric properties. This structural feature enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .
Biological Activity
2-Amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a benzopyran structure that contributes to their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a pyridine ring and a benzo[h]chromene core, which are essential for its biological activity.
Biological Activities
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of chromene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits comparable or superior activity relative to standard chemotherapeutics like etoposide.
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that chromenes can interfere with topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby leading to increased cancer cell mortality .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness as an antimicrobial agent.
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study evaluated the efficacy of this compound in breast cancer models, particularly focusing on its effects on MDA-MB-231 and MCF-7 cell lines. The compound was found to induce significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapies in treating resistant cancer types .
Q & A
Q. What are the established synthetic routes for 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile and its derivatives?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving:
- Michael Condensation : Reacting pyridinyl-substituted aldehydes (e.g., pyridin-4-ylmethylene malononitrile) with α- or β-naphthols in ethanol under basic conditions (e.g., piperidine), followed by reflux and recrystallization .
- Catalyst-Driven Approaches : Magnetic nanocatalysts like Fe₃O₄@DMAP enable solvent-free, high-yield synthesis in water, emphasizing green chemistry .
- Catalyst-Free Methods : Four-component reactions in aqueous media at ambient temperatures, combining aldehydes, malononitrile, and naphthols .
Key Considerations: Substituents on the aldehyde (e.g., pyridinyl vs. aryl groups) influence reaction kinetics and yield. Characterization via IR (CN stretch ~2200 cm⁻¹), NMR (pyridinyl proton signals at δ 7.2–8.5 ppm), and HRMS is standard .
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral Angles : Between the pyridinyl ring and the chromene system (e.g., ~86° in analogs), indicating planarity or distortion .
- Ring Puckering : Envelope conformations in the chromene moiety (puckering amplitude Q ≈ 0.099 Å) .
- Intermolecular Interactions : NH₂⋯N hydrogen bonds (e.g., N2—H2A···N1, ~2.1 Å) forming dimeric structures .
Protocol: Crystals grown via ethanol recrystallization. Data refined using SHELX software (R factor < 0.05) .
Q. What in vitro techniques assess protein binding interactions, such as with bovine serum albumin (BSA)?
Methodological Answer:
- Spectrofluorimetry : Quenching of BSA’s intrinsic fluorescence (λₑₓ = 280 nm) quantifies binding constants (e.g., Kₐ ~10⁴ M⁻¹) and stoichiometry .
- Circular Dichroism (CD) : Detects conformational changes in BSA (e.g., α-helix reduction upon ligand binding) .
- NMR Titration : Chemical shift perturbations in ¹H-¹⁵N HSQC spectra identify binding sites .
Q. What methodologies are used to evaluate antimicrobial activity of these derivatives?
Methodological Answer:
- MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyridinyl analogs show MICs ~8–32 µg/mL .
- Time-Kill Kinetics : Confirms bactericidal vs. bacteriostatic effects .
- Synergy Testing : Combinations with standard antibiotics (e.g., ciprofloxacin) reduce MICs by 4–8 fold .
Advanced Research Questions
Q. What mechanisms underlie the anticancer activity of pyridinyl-substituted benzochromenes?
Methodological Answer:
- Microtubule Inhibition : Disrupts tubulin polymerization (IC₅₀ ~1.2 µM) via colchicine-binding site competition, confirmed by immunofluorescence .
- Apoptosis Induction : Caspase-3/7 activation (≥2-fold increase) and PARP cleavage in breast cancer cell lines (MCF-7, MDA-MB-231) .
- Pathway Modulation : Suppresses PI3K/AKT and STAT3 signaling, validated by Western blot (p-AKT reduction ≥60%) .
Q. How do computational models predict the interaction between these compounds and biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina identifies pyridinyl-CH⋯O hydrogen bonds with TFF3 (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories assess stability of ligand-TFF3 complexes (RMSD < 2.0 Å) .
- QSAR Models : Electron-withdrawing substituents (e.g., -NO₂) enhance cytotoxicity (pIC₅₀ = 7.2 vs. 6.5 for -OCH₃) .
Q. What green chemistry approaches improve the sustainability of their synthesis?
Methodological Answer:
- Magnetic Catalysts : Fe₃O₄@DMAP achieves 92% yield in water, recyclable for ≥10 cycles without activity loss .
- Microwave Assistance : Reduces reaction time from 6 hours to 20 minutes (80°C, 300 W) .
- Solvent-Free Conditions : Silica triflate promotes one-pot MCRs with 85–90% yield and E-factor < 0.5 .
Q. How do structural modifications influence biological activity and selectivity?
Methodological Answer:
- Pyridinyl vs. Phenyl : Pyridinyl derivatives show 3-fold higher cytotoxicity (MCF-7 IC₅₀ = 4.2 µM vs. 12.5 µM for phenyl) due to enhanced H-bonding .
- Substituent Position : 4-Pyridinyl analogs inhibit TFF3 more effectively than 3-pyridinyl (ΔΔG = -1.8 kcal/mol) .
- Chromene Fusion : Benzo[h]chromenes exhibit superior antiproliferative activity vs. benzo[g]chromenes (p < 0.01) .
Q. What analytical methods determine pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- BSA Binding Assays : Fluorescence quenching correlates with plasma protein binding (log Kₐ ≈ 4.3) and solubility .
- Hepatic Microsomes : LC-MS/MS quantifies metabolic half-life (t₁/₂ = 45 min in human microsomes) .
- Caco-2 Permeability : Apparent permeability (Pₐₚₚ > 1 × 10⁻⁶ cm/s) suggests oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
